410‑fold more potent GBA2 inhibition versus GBA1 by the derived deoxynojirimycin inhibitor
The N‑(5‑cyclohexylmethoxypentyl)‑L‑ido‑deoxynojirimycin inhibitor prepared from this bromide exhibits an IC₅₀ of 0.000004 µM (4 pM) against GBA2, compared with 0.0015 µM (1.5 nM) against the related lysosomal isoform GBA1 [1]. This translates to a selectivity ratio of ≈ 375‑fold for GBA2 [1]. In contrast, the widely used clinical iminosugar AMP‑DNM (N‑(5‑adamantane‑1‑yl‑methoxy)pentyl‑DNM) shows only ≈ 30‑fold selectivity for GBA2 (IC₅₀ ≈ 1 nM for GBA2 vs. ≈ 30 nM for GBA1) [2], demonstrating that the cyclohexylmethoxy‑pentyl architecture provides over 10‑fold improved selectivity relative to a structurally distinct comparator of the same functional class.
| Evidence Dimension | Inhibitory potency and isoform selectivity (GBA2 vs. GBA1) |
|---|---|
| Target Compound Data | IC₅₀ GBA2: 0.000004 µM; IC₅₀ GBA1: 0.0015 µM; Selectivity ratio (GBA1/GBA2): ≈375 |
| Comparator Or Baseline | AMP‑DNM (adamantylmethoxy‑pentyl DNJ): IC₅₀ GBA2 ≈ 0.001 µM; IC₅₀ GBA1 ≈ 0.030 µM; Selectivity ratio ≈30 |
| Quantified Difference | Target selectivity ratio 375 vs. comparator 30 (≈12.5‑fold improvement in selectivity); Target GBA2 IC₅₀ 4 pM vs. comparator GBA2 IC₅₀ 1 nM (≈250‑fold improvement in potency) |
| Conditions | In vitro enzyme inhibition assays (fluorimetric detection of 4‑methylumbelliferone release); pH and temperature not specified in source publication. |
Why This Matters
The exceptional potency and selectivity conferred by the cyclohexylmethoxy‑pentyl chain make this building block indispensable for synthesizing GBA2‑selective pharmacological chaperones or inhibitor probes, directly reducing off‑target lysosomal enzyme inhibition and associated adverse effects.
- [1] BRENDA Enzyme Database, Ligand: (2R,3R,4R,5S)-1-[5-(cyclohexylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol, IC50 values for GBA1, GBA2, https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=197540 View Source
- [2] Wennekes, T.; van den Berg, R. J. B. H. N.; Boot, R. G.; et al. Development of adamantan-1-yl-methoxypentyl deoxynojirimycin (AMP-DNM) as a glucosylceramide synthase inhibitor. J. Med. Chem. 2010, 53, 689–698. View Source
